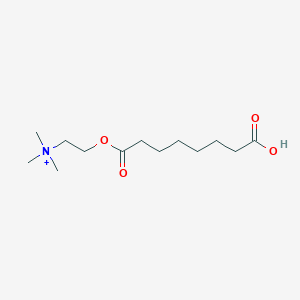![molecular formula C11H19NO B12857462 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
3-Ethoxy-2-aza-spiro[4.5]dec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-aza-spiro[4.5]dec-2-ene: is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spirocyclic structure . Another method includes the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as a raw material .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways .
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new products with unique properties .
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
- 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene
- 8-oxo-1-oxa-3-azaspiro[4.5]dec-2-ene
Comparison: 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene is unique due to its ethoxy group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
3-ethoxy-2-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C11H19NO/c1-2-13-10-8-11(9-12-10)6-4-3-5-7-11/h2-9H2,1H3 |
Clave InChI |
HSTLRVBLRFAFRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NCC2(C1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


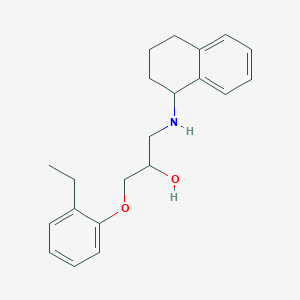
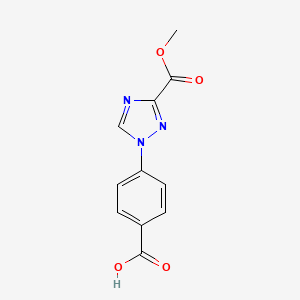
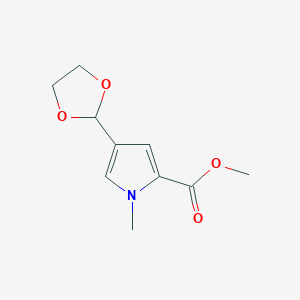
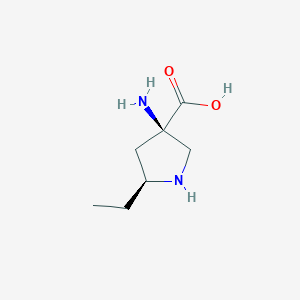

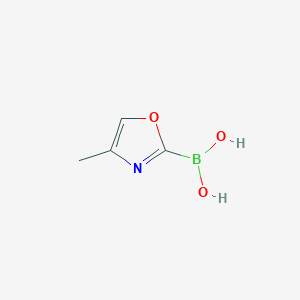
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
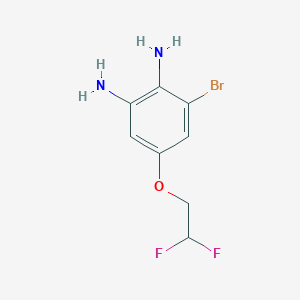
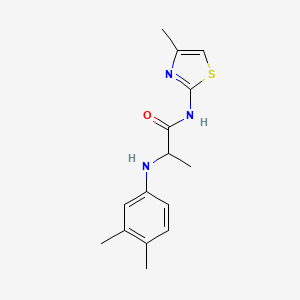

![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)

